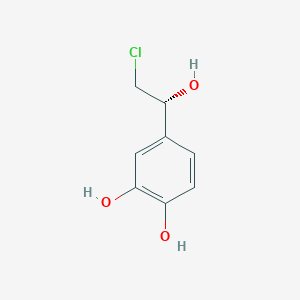
(R)-4-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol is an organic compound with a complex structure that includes a chlorinated hydroxyethyl group attached to a benzenediol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol typically involves the chlorination of a hydroxyethyl group followed by its attachment to a benzenediol ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as crystallization or distillation to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
科学研究应用
4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the chlorinated benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol: This compound has an amino group instead of a chlorine atom.
4-[(1R)-2-Hydroxyethyl]-1,2-benzenediol: This compound lacks the chlorine atom entirely.
Uniqueness
4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
属性
分子式 |
C8H9ClO3 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
4-[(1R)-2-chloro-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H9ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4H2/t8-/m0/s1 |
InChI 键 |
BIIUYWULJRSPGG-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](CCl)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(CCl)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



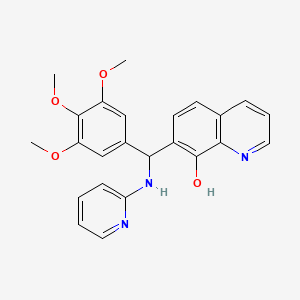

![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
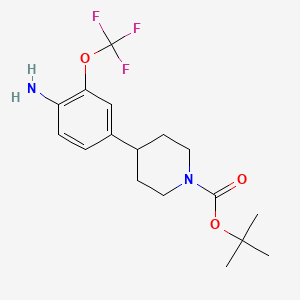
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
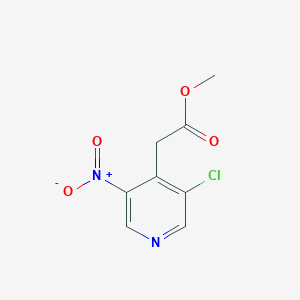
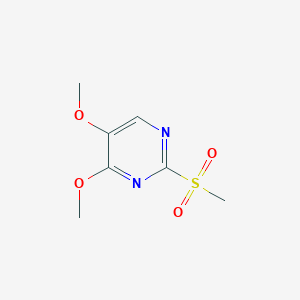
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)


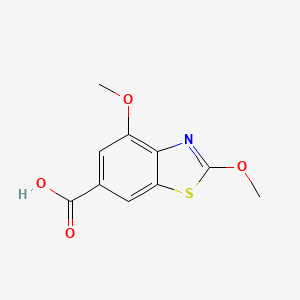
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

